1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride
Overview
Description
1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride, also known as mCPP, is a psychoactive drug that belongs to the class of phenylpiperazine compounds. It is used as a research chemical in scientific studies to understand its mechanism of action and its effects on the biochemical and physiological systems of the body.
Mechanism of Action
The mechanism of action of 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride involves its interaction with the serotonin and dopamine receptors in the brain. As a serotonin receptor agonist, 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride mimics the effects of serotonin on the 5-HT2A and 5-HT2C receptors, leading to increased release of dopamine and norepinephrine. As a dopamine receptor antagonist, 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride blocks the effects of dopamine on the D1 and D2 receptors, leading to decreased release of dopamine and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride include changes in mood, cognition, and behavior. It has been shown to induce anxiety, panic attacks, and hallucinations in humans. In animal studies, it has been shown to increase locomotor activity and decrease food intake. It has also been shown to alter the release of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride in lab experiments include its specificity for the serotonin and dopamine receptors, allowing for targeted studies of these neurotransmitters. Its ability to induce anxiety and panic attacks in humans also makes it a useful tool in studying the neural mechanisms underlying these conditions. However, its psychoactive effects and potential for inducing adverse reactions limit its use in clinical studies.
Future Directions
For the study of 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride include further investigation of its effects on the central nervous system and its potential as a therapeutic agent for various neurological and psychiatric disorders.
Scientific Research Applications
MCPP is used as a research chemical in scientific studies to understand its effects on the central nervous system. It is used as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It is also used as a dopamine receptor antagonist, specifically targeting the D1 and D2 receptors. These properties make 1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride a useful tool in studying the role of these neurotransmitters in various physiological and pathological conditions.
properties
IUPAC Name |
1-[3-(2-chlorophenoxy)propyl]piperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.ClH/c14-12-4-1-2-5-13(12)17-11-3-8-16-9-6-15-7-10-16;/h1-2,4-5,15H,3,6-11H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIYARWOSAWRFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=CC=C2Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chlorophenoxy)propyl]piperazine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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